molecular formula C12H12N2O5S B4621845 5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid

5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid

Cat. No.: B4621845
M. Wt: 296.30 g/mol
InChI Key: FXQVNPZQVGKHHJ-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid is a complex organic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid typically involves multiple steps, including the formation of the thiadiazine ring and the introduction of the methoxyphenyl group. One common method involves the reaction of 4-methoxyphenylboronic acid with a suitable thiadiazine precursor under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form, such as a thiadiazolidine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiadiazolidines.

Scientific Research Applications

5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, it may inhibit the activity of lipoxygenases, which are involved in the inflammatory response .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-14-11(12(15)16)7-10(13-20(14,17)18)8-3-5-9(19-2)6-4-8/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQVNPZQVGKHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid
Reactant of Route 2
5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid
Reactant of Route 3
5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid
Reactant of Route 4
5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid
Reactant of Route 5
5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid
Reactant of Route 6
5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid

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